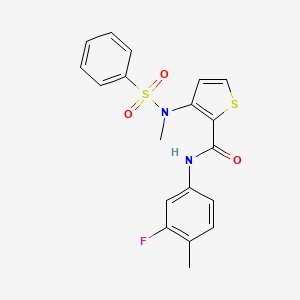![molecular formula C25H24N4O4 B6586828 N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1226430-36-9](/img/structure/B6586828.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a benzodioxol group, a pyrrolopyrimidinone group, and an acetamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide, focusing on six unique fields:
Cancer Therapy
N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide: has shown potential as an anticancer agent. It targets cancer cells under glucose starvation conditions, a common state in solid tumors due to their high glucose uptake and poor vascularization. This compound inhibits mitochondrial membrane potential, leading to cell death in glucose-starved tumor cells . This mechanism is particularly promising for targeting tumors that are resistant to conventional therapies.
Neuroprotection
Research indicates that this compound may have neuroprotective properties. By modulating mitochondrial function, it can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a candidate for further studies in neuroprotection and the treatment of neurodegenerative disorders.
Anti-inflammatory Applications
The compound’s ability to modulate cellular pathways involved in inflammation suggests its potential as an anti-inflammatory agent. It can inhibit key inflammatory mediators, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
Preliminary studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may possess antiviral properties. It can interfere with viral replication and inhibit the activity of viral enzymes, making it a potential candidate for the development of new antiviral drugs .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells. This property is valuable in the development of treatments for diseases where oxidative stress plays a critical role, such as cardiovascular diseases and certain types of cancer .
Antibacterial Applications
Research has shown that this compound can inhibit the growth of various bacterial strains. Its antibacterial properties make it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Metabolic Disorders
The compound’s ability to modulate mitochondrial function and cellular metabolism suggests its potential in treating metabolic disorders. It can help in managing conditions like diabetes and obesity by improving mitochondrial efficiency and reducing oxidative stress .
Cardioprotective Effects
Studies indicate that N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may have cardioprotective effects. By reducing oxidative stress and improving mitochondrial function, it can protect cardiac cells from damage, making it a potential therapeutic agent for cardiovascular diseases .
作用機序
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the death of cancer cells.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-2-3-11-28-15-26-23-19(17-7-5-4-6-8-17)13-29(24(23)25(28)31)14-22(30)27-18-9-10-20-21(12-18)33-16-32-20/h4-10,12-13,15H,2-3,11,14,16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAVZIQKUMFVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6586751.png)
![3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586754.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586762.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586766.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6586778.png)
![N-(3-methylphenyl)-3-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6586788.png)


![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586805.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586814.png)
![3-(2-fluorophenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586820.png)
![N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586829.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B6586843.png)
![N-(2,4-dimethoxyphenyl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6586845.png)